DNDS (disodium)

Description

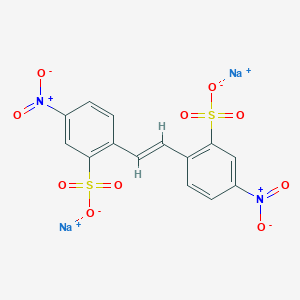

DNDS (disodium 4,4'-dinitro-2,2'-stilbenedisulfonate) is a disulfonic stilbene derivative characterized by two nitro (-NO₂) substituents on its aromatic rings and sulfonate (-SO₃⁻) groups at the 2,2' positions. It is widely studied for its inhibitory effects on anion transport proteins, particularly Band 3 in erythrocytes, where it competitively binds to extracellular anion-binding sites, disrupting chloride (Cl⁻) and bicarbonate (HCO₃⁻) exchange . Additionally, DNDS has been shown to block γ-aminobutyric acid-A (GABAₐ) receptor-mediated inhibitory postsynaptic potentials (IPSPs) in neurons when applied intracellularly, making it a tool for studying synaptic inhibition . Its structural rigidity and polarity contribute to its membrane-impermeant nature, limiting its action to extracellular or intracellular compartments depending on the experimental setup .

Properties

IUPAC Name |

disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCDTWFAOKXZHD-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15883-59-7 | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4,4'-dinitrostilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) typically involves the reaction of 2,2’-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) with sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Hydrolysis Reactions

Disodium salts undergo hydrolysis under varying pH conditions. For example, adenosine monophosphate disodium salt (AMPNa₂) exhibits pH-dependent degradation:

-

Acidic conditions (HCl, pH 0.30–1.00):

Hydrolysis proceeds via competitive pathways: -

Alkaline conditions (NaOH, pH 8.00–12.71):

Exclusive P-O bond cleavage occurs, yielding phosphate and adenosine.

| Condition | Mechanism | Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Acidic | P-O/N-glycosidic cleavage | |

| Alkaline | P-O cleavage |

Chelation Reactions

Disodium EDTA (C₁₀H₁₄N₂O₈Na₂) reacts with metal ions via six-coordinate binding , forming stable complexes:

-

Applications: Water softening, metal detoxification, and analytical chemistry .

-

Kinetics: Reaction rates depend on pH and metal ion charge density. For example, Ca²⁺ binding at pH 10 occurs within seconds .

Reactivity with Oxidizing Agents

Disodium salts react violently with hypergolic oxidizers (e.g., ClF₃, BrF₃), producing ignition without external heat:

Acid/Base-Catalyzed Reactions

Disodium compounds participate in pH-sensitive reactions:

-

Decarboxylation: 6-Nitrobenzisoxazole-3-carboxylate disodium salt undergoes decarboxylation in cationic micellar media, with rate acceleration by surfactants (e.g., CTAB) .

-

Redox reactions: In SDS micelles, disodium-mediated redox reactions show altered activation energies due to micellar phase interactions .

Hydrolysis of AMPNa₂

Surfactant Effects

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical processes .

Comparison with Similar Compounds

Anion Transport Inhibition

- DNDS : Competes with Cl⁻ and HCO₃⁻ for extracellular binding sites on Band 3 (KD ≈ 5 µM in erythrocytes). Acts as a classic competitive inhibitor, with binding mutually exclusive to Na⁺ due to steric hindrance or conformational changes .

- DIDS/H₂DIDS : Covalently modify lysine residues on Band 3 via isothiocyanate groups, causing irreversible inhibition at lower concentrations (IC₅₀ ~1–10 µM). H₂DIDS, being a dihydro analog, exhibits slightly reduced potency .

- DATS : Demonstrates higher affinity for intracellular anion-binding sites, distinguishing it from DNDS .

Neuronal Chloride Channel Blockade

- DNDS: Intracellular application inhibits GABAₐ receptor-mediated IPSPs without affecting excitatory postsynaptic potentials (EPSPs) or membrane resistance .

Toxicity Profiles

- In sediment toxicity tests, DNDS exhibited lower toxicity to Tubifex tubifex (28-d EC₅₀ = 218.9 µg/g) compared to BaDNS (EC₅₀ = 64.0 µg/g) and CaDNS (EC₅₀ = 361.6 µg/g). For Hyalella azteca, DNDS showed higher lethality in sand (LC₅₀ = 49.0 µg/g) than in sediment (LC₅₀ >188.5 µg/g), suggesting organic carbon content modulates its bioavailability .

Binding Affinity and Molecular Interactions

- Human Serum Albumin (HSA) Binding :

Pharmacological Potential

- Cancer Therapy : DNDS inhibits c-Met tyrosine kinase activation but requires higher concentrations (IC₅₀ ~50–100 µM) than DIDS (IC₅₀ ~10–20 µM), likely due to the absence of reactive isothiocyanate groups for covalent modification .

Key Research Findings

Competitive vs. Irreversible Inhibition : Unlike DIDS, DNDS’s nitro groups prevent covalent protein binding, making its inhibition reversible and concentration-dependent .

Context-Dependent Efficacy : DNDS accelerates inactivation of anion exchange proteins at concentrations 10³–10⁴ times higher than those required for transport inhibition, suggesting separate binding sites for these effects .

Species-Specific Toxicity : DNDS’s environmental impact varies significantly between species and sediment types, emphasizing the need for context-specific risk assessments .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of DNDS (disodium)?

- Methodological Answer : Experimental design should prioritize variables such as pH, temperature, and ionic strength, which influence DNDS stability and reactivity. Use spectroscopic techniques (e.g., FTIR, NMR) to characterize structural integrity and dynamic light scattering (DLS) to assess colloidal stability. Include control experiments with analogous compounds (e.g., unmodified nanodiamonds) to isolate DNDS-specific behaviors. Reproducibility requires strict adherence to standardized protocols for synthesis and purification .

Q. What are the optimal methods for validating DNDS toxicity in biological systems?

- Methodological Answer : Combine in vitro assays (e.g., cell viability tests using MTT or resazurin) with in vivo models (e.g., zebrafish embryos or murine systems) to assess acute and chronic toxicity. Cross-validate results with alternative methods like computational toxicology (QSAR models) and ensure data aligns with OECD guidelines for nanomaterial safety assessment. Reference databases like ECOTOX or PubChem for comparative toxicological data .

Q. How can researchers ensure reproducibility in DNDS-based catalytic studies?

- Methodological Answer : Document synthesis parameters (e.g., detonation vs. high-pressure methods) and post-processing steps (e.g., acid washing, surface functionalization) in detail. Use batch-to-batch characterization (e.g., TEM for particle size, XPS for surface chemistry) and share raw data via repositories like Zenodo or Figshare. Implement statistical tools (e.g., ANOVA for catalytic efficiency comparisons) to address variability .

Advanced Research Questions

Q. How should contradictory data on DNDS enzyme-like activity be resolved in heterogeneous systems?

- Methodological Answer : Conduct meta-analyses of published kinetic data to identify confounding variables (e.g., substrate specificity, surface charge). Use surface plasmon resonance (SPR) to quantify binding affinities and operando spectroscopy to monitor real-time catalytic mechanisms. Propose revised reaction pathways via density functional theory (DFT) simulations, and validate with controlled inhibition experiments .

Q. What strategies are effective for integrating DNDS into nanocomposites for biosensing applications?

- Methodological Answer : Optimize DNDs as structural/catalytic elements by covalent conjugation with polymers (e.g., polyethyleneimine) or metals (e.g., Au nanoparticles). Assess composite performance using electrochemical impedance spectroscopy (EIS) for sensitivity and selectivity. Compare with non-enzymatic benchmarks (e.g., carbon nanotubes) and validate detection limits via spike-recovery tests in complex matrices (e.g., serum) .

Q. How can researchers address gaps in ecotoxicological data for DNDS in aquatic environments?

- Methodological Answer : Perform longitudinal studies in mesocosms to simulate environmental persistence and trophic transfer. Use isotopic labeling (e.g., -DNDS) to track bioaccumulation in algae, daphnia, and fish. Pair with high-throughput sequencing to evaluate microbiome disruptions. Cross-reference findings with predictive models (e.g., USEtox) to extrapolate long-term risks .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing dose-response relationships in DNDS studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) rather than relying solely on p-values. Share code via platforms like GitHub to enhance transparency .

Q. How should researchers handle incomplete physicochemical datasets for DNDS in peer-reviewed publications?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in domain-specific repositories (e.g., NanoCommons). Use standardized templates (e.g., ISA-TAB-Nano) for metadata and cite limitations explicitly in the "Data Availability" section. Collaborate with open-source initiatives like NanoSafety Cluster to fill data gaps .

Tables for Key Methodological Comparisons

| Characterization Technique | Application for DNDS | Limitations |

|---|---|---|

| TEM | Particle size/distribution | Limited surface functional group analysis |

| XPS | Surface chemistry quantification | Vacuum requirements alter native state |

| DLS | Colloidal stability in dispersion | Sensitive to particulate contaminants |

| EIS | Biosensor interfacial properties | Requires electrode functionalization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.